molecular formula C15H10F2O3 B2585521 3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid CAS No. 338393-76-3

3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid

Cat. No.: B2585521
CAS No.: 338393-76-3
M. Wt: 276.239
InChI Key: FOCNEQJOYUQVSH-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid typically involves the reaction of 3,4-difluorophenol with 2-bromophenylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the high quality of the final product .

Chemical Reactions Analysis

3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The difluorophenoxy group is known to enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The acrylic acid moiety can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can result in the inhibition or activation of specific biological pathways, depending on the context of the research .

Properties

IUPAC Name

(E)-3-[2-(3,4-difluorophenoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c16-12-7-6-11(9-13(12)17)20-14-4-2-1-3-10(14)5-8-15(18)19/h1-9H,(H,18,19)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCNEQJOYUQVSH-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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